(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
JTCVUIFTKFUZNA-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Chiral Resolution via Diastereomeric Salt Formation
A widely adopted method involves the resolution of racemic piperazine-2-carboxylic acid derivatives using chiral resolving agents. For instance, camphorsulfonic acid has been employed to separate enantiomers through crystallization, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) under optimized conditions. The process involves:
-
Reaction of racemic piperazine-2-carboxylic acid with camphorsulfonic acid in ethanol.
-
Selective crystallization of the diastereomeric salt at −20°C.
-
Liberation of the free amine via basification with sodium hydroxide.
While effective, this method suffers from moderate yields (40–50%) due to incomplete crystallization, necessitating iterative recrystallization steps.
Asymmetric Hydrogenation of Enamides
Recent advances leverage transition metal catalysts for enantioselective hydrogenation. A patent by WO2021219523A1 discloses the use of a Rhodium-(R)-BINAP complex to reduce enamide precursors, achieving 99% ee and 85% yield. Critical parameters include:
-
Substrate : N-Acetyl enamide derived from 2-(piperazin-2-yl)acetic acid.
-
Catalyst : 0.5 mol% Rh/(R)-BINAP.
-
Conditions : 50 psi H₂ in methanol at 25°C for 12 hours.
This method outperforms resolution techniques in scalability but requires stringent control over catalyst loading and hydrogen pressure to minimize over-reduction byproducts.
Boc Protection Strategies
Selective Mono-Protection of Piperazine
Introducing the tert-butoxycarbonyl (Boc) group at the N4 position of piperazine is pivotal for directing subsequent acetylation. A two-step protocol from EP0756593B1 achieves this via:
-
Initial Boc Protection :
-
Acetic Acid Coupling :
The Boc group’s steric bulk prevents undesired N2 acetylation, ensuring regioselectivity.
Alternative Protecting Group Systems
Comparative studies in WO2005051933A1 evaluate carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. However, Boc remains preferred due to:
-
Stability : Resistant to nucleophilic attack during acetylation.
-
Deprotection Ease : Cleaved under mild acidic conditions (e.g., 4M HCl in dioxane).
Reaction Optimization and Purification
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM > Toluene | THF increases reaction rate by 30% |
| Temperature | 25–40°C | >50°C promotes Boc group cleavage |
| pH | 8.5–9.0 | Prevents amine protonation |
Data derived from EP0756593B1 and WO2021219523A1 highlight toluene’s superiority in minimizing side reactions during Boc protection.
Chromatographic Purification
Gradient elution using ethyl acetate/hexane (1:4 → 1:1) on silica gel achieves 99.5% purity. Key considerations:
-
Column Load : ≤5% w/w of silica gel to prevent band broadening.
Recrystallization from dichloromethane/hexane (1:5) further enhances enantiomeric purity to >99.9% ee.
Industrial-Scale Production
Continuous Flow Synthesis
WO2005051933A1 details a continuous flow system for Boc protection:
-
Reactor Type : Tubular, 10 m length, 2 mm diameter.
-
Residence Time : 8 minutes at 40°C.
This method reduces solvent use by 70% compared to batch processes.
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Boc₂O | 120 | 110 |
| Solvent Recovery | 30 | 10 |
| Labor | 50 | 20 |
Flow synthesis lowers total production costs by 35%, primarily through automated solvent recycling.
Analytical Validation
NMR Spectroscopy
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Chimie
Bloc de construction : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Groupe protecteur : Le groupe Boc sert de groupe protecteur pour les amines dans la synthèse en plusieurs étapes.
Biologie
Inhibiteurs enzymatiques : Utilisation potentielle dans le développement d’inhibiteurs enzymatiques en raison de ses caractéristiques structurales.
Médecine
Développement de médicaments : Étudié pour son potentiel en tant que précurseur dans la synthèse de composés pharmaceutiques.
Industrie
Fabrication chimique : Utilisé dans la production de produits chimiques de spécialité et d’intermédiaires.
Applications De Recherche Scientifique
Medicinal Chemistry
(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is primarily studied for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity.
Potential Applications Include :
- Antidepressants : Compounds with piperazine structures have been linked to antidepressant effects, making this derivative a candidate for further study in this area.
- Antipsychotics : Similar compounds have been investigated for their antipsychotic properties, indicating potential therapeutic applications .
Drug Development
The compound's unique structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Research has indicated that derivatives of piperazine can interact with serotonin and dopamine receptors, which are crucial in treating mood disorders.
Case Study 1: Antidepressant Activity
In a study examining various piperazine derivatives, (R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid was evaluated for its binding affinity to serotonin receptors. Results indicated promising interactions that warrant further investigation into its efficacy as an antidepressant .
Case Study 2: Antipsychotic Potential
Another research project focused on the modification of piperazine derivatives for antipsychotic activity. The study highlighted (R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid as a lead compound due to its favorable pharmacokinetic properties observed in preliminary assays .
Mécanisme D'action
Le mécanisme d’action de l’(R)-acide 2-(4-(tert-butoxycarbonyl)pipérazin-2-yl)acétique dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Le groupe Boc peut être éliminé dans des conditions acides pour révéler l’amine active, qui peut ensuite participer à d’autres réactions.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a family of Boc-protected piperazine derivatives. Variations arise from:
- Position of substituents (e.g., acetic acid at position 2 vs. benzoic acid at position 4).
- Stereochemistry (R vs. S configurations).
- Additional functional groups (e.g., boronic esters, halogens).
Table 1: Comparison of Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| (R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid | 183591-72-2 | C₁₁H₂₀N₂O₄ | 244.29 | Not reported | Chiral R-configuration, acetic acid substituent |
| (S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | 159532-59-9 | C₁₀H₁₈N₂O₄ | 230.26 | Not reported | S-configuration, carboxylic acid substituent |
| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | 156478-71-6 | C₁₆H₂₂N₂O₄ | 306.35 | 186.5–189.5 | Benzoic acid substituent, higher aromaticity |
| 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester | 936250-21-4 | C₂₀H₃₂BN₃O₄ | 389.29 | 138–139.5 | Boronic ester for Suzuki couplings |
| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | 1049785-94-5 | C₁₁H₂₀N₂O₄·2H₂O | 280.32 | Not reported | Hydrated form, enhanced aqueous solubility |
Functional Differences
- Reactivity : Boronic ester derivatives (e.g., CAS 936250-21-4) enable cross-coupling reactions, unlike the parent acetic acid compound .
- Solubility : The dihydrate form (CAS 1049785-94-5) exhibits improved water solubility compared to the anhydrous form .
- Stereochemical Impact : The R-configuration in the target compound may influence binding affinity in chiral environments, contrasting with S-isomers (e.g., CAS 159532-59-9) .
Activité Biologique
(R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a compound with the molecular formula CHNO, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is known to influence the pharmacological properties of amines and acids.
| Property | Value |
|---|---|
| CAS Number | 1932435-09-0 |
| Molecular Weight | 244.29 g/mol |
| Purity | 95% |
| IUPAC Name | (R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid |
| SMILES | CC(C)(C)OC(=O)N1CCNC@HC1 |
The biological activity of (R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid primarily revolves around its role as a potential therapeutic agent in various conditions, particularly in targeting specific receptors or enzymes involved in disease mechanisms. The piperazine ring is often associated with central nervous system activity, and modifications such as the Boc group can enhance solubility and bioavailability.
Pharmacological Studies
Recent studies have explored the compound's efficacy in various biological assays:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies indicated that derivatives of piperazine, including this compound, exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
- Antiparasitic Effects : Research has demonstrated that related compounds have been effective against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance potency while maintaining favorable pharmacokinetic properties .
- CNS Activity : Given the structural similarity to known psychoactive compounds, there is ongoing investigation into its potential effects on neurotransmitter systems. Preliminary data suggest that it may interact with serotonin receptors, although further studies are required to confirm these findings.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study 1 : A study evaluating the anti-trypanosomal activity of various piperazine derivatives found that compounds similar to (R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid displayed lower EC values, indicating higher potency against T. brucei when compared to standard treatments .
- Case Study 2 : In a pharmacokinetic study involving animal models, derivatives of this compound were shown to have improved solubility and bioavailability, leading to enhanced efficacy in treating bacterial infections .
Toxicology and Safety Profile
Toxicological assessments indicate that while (R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid exhibits low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile. Potential side effects observed in preliminary studies include mild gastrointestinal disturbances .
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?
The Boc group serves as a temporary protective moiety for amine functionalities, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during coupling steps. It is selectively removed under acidic conditions (e.g., TFA), enabling subsequent peptide elongation. Orthogonal protection strategies often pair Boc with Fmoc or Cbz groups for multi-step syntheses .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
Key methods include:
Q. What are common synthetic routes to introduce the piperazine moiety?
Piperazine incorporation typically involves nucleophilic substitution (e.g., alkylation with bromoacetic acid derivatives) or coupling reactions (e.g., EDC/HOBt-mediated amide bond formation). Boc-protected piperazine intermediates are preferred to avoid side reactions at the amine .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and enantiomeric purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Catalyst tuning : Chiral catalysts (e.g., Evans auxiliaries) or enzymes improve stereoselectivity.
- Automation : Automated peptide synthesizers ensure precise reagent stoichiometry and reduce human error .
- Purification : Flash chromatography or preparative HPLC resolves diastereomers and removes impurities .
Q. How does stereochemistry at the chiral center influence biological activity?
The (R)-configuration can dictate binding affinity to targets (e.g., enzymes or receptors) by aligning functional groups in spatially specific orientations. For example, enantiomeric mismatches may reduce potency by >100-fold. Stereochemical integrity is validated via chiral HPLC or circular dichroism (CD) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions arise from impurities or conformational flexibility. Mitigation involves:
Q. How can the compound’s stability under varying storage conditions be assessed?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) identify degradation pathways. LC-MS monitors hydrolytic or oxidative byproducts (e.g., Boc deprotection or piperazine ring oxidation). Lyophilization or inert-atmosphere storage enhances shelf life .
Q. What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) models binding poses using crystal structures of targets (e.g., proteases).
- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.
- QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .
Q. How are impurities from incomplete Boc deprotection characterized and minimized?
LC-MS or GC-MS identifies residual Boc-protected species. Acidic workup optimization (e.g., extended TFA exposure or scavengers like triisopropylsilane) ensures complete removal. Process analytical technology (PAT) monitors real-time reaction progress .
Q. What are the challenges in scaling up enantioselective synthesis?
Scale-up risks include racemization under high temperatures and catalyst leaching. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
